molecular formula C6H4BrF3S2 B6302073 3-(Bromomethyl)-2-(trifluoromethythio)thiophene CAS No. 2301849-28-3

3-(Bromomethyl)-2-(trifluoromethythio)thiophene

Cat. No.: B6302073
CAS No.: 2301849-28-3
M. Wt: 277.1 g/mol
InChI Key: NPZVMNQCDILAQF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-(trifluoromethythio)thiophene is an organosulfur compound that features a thiophene ring substituted with a bromomethyl group and a trifluoromethythio group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation reactions, utilizing efficient and scalable processes to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-(trifluoromethythio)thiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted thiophenes, while oxidation and reduction reactions can modify the thiophene ring and the trifluoromethythio group .

Scientific Research Applications

3-(Bromomethyl)-2-(trifluoromethythio)thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-(trifluoromethythio)thiophene involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles, while the trifluoromethythio group can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-2-(trifluoromethyl)thiophene: Similar structure but lacks the sulfur atom in the trifluoromethythio group.

    2-(Trifluoromethythio)thiophene: Lacks the bromomethyl group.

    3-(Bromomethyl)thiophene: Lacks the trifluoromethythio group.

Uniqueness

3-(Bromomethyl)-2-(trifluoromethythio)thiophene is unique due to the presence of both the bromomethyl and trifluoromethythio groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(bromomethyl)-2-(trifluoromethylsulfanyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3S2/c7-3-4-1-2-11-5(4)12-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZVMNQCDILAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CBr)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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